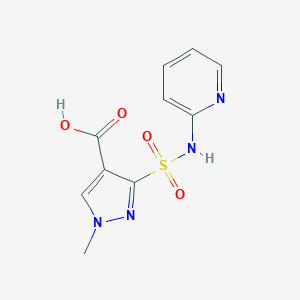
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a sulfonyl group attached to a pyridinylamino moiety at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-pyridinylamine in the presence of a sulfonylating agent. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
科学研究应用
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
作用机制
The mechanism of action of 1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
1-Methyl-3-(N-(pyridin-2-yl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl and pyridinylamino groups, making it less versatile in certain applications.
1H-Pyrazole-3-carboxylic acid: Differs in the position of the carboxylic acid group, which can affect its reactivity and biological activity.
1H-Pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of the sulfonyl-pyridinylamino moiety, leading to different chemical properties and applications .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
178880-01-8 |
|---|---|
分子式 |
C10H10N4O4S |
分子量 |
282.28 g/mol |
IUPAC 名称 |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-6-7(10(15)16)9(12-14)19(17,18)13-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,13)(H,15,16) |
InChI 键 |
QBSARDFFHHIJEM-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
规范 SMILES |
CN1C=C(C(=N1)S(=O)(=O)NC2=CC=CC=N2)C(=O)O |
Key on ui other cas no. |
178880-01-8 |
同义词 |
1-methyl-3-(pyridin-2-ylsulfamoyl)pyrazole-4-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















